5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide
Description
5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide is a heterocyclic compound featuring a pyrazolidine core (a five-membered ring with two nitrogen atoms) substituted with two methyl groups at position 5, a ketone at position 3, and a carboxamide group at position 1.
Structure
3D Structure
Properties
Molecular Formula |
C6H11N3O2 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5,5-dimethyl-3-oxopyrazolidine-1-carboxamide |
InChI |
InChI=1S/C6H11N3O2/c1-6(2)3-4(10)8-9(6)5(7)11/h3H2,1-2H3,(H2,7,11)(H,8,10) |
InChI Key |
VYBRNCRMTHNUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NN1C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Pyrazolidine Ring Formation
Pyrazolidine derivatives are commonly synthesized by condensation reactions between hydrazine or substituted hydrazines and appropriate carbonyl compounds such as diketones or ketoesters. This condensation leads to cyclization forming the pyrazolidine ring system.
Carboxamide Functionalization at N-1
The carboxamide group at the nitrogen (N-1) position is introduced by converting the corresponding carboxylic acid or ester intermediate into the amide. This can be achieved by:
- Direct amidation of the carboxylic acid using ammonia or amines under dehydrating conditions.
- Conversion of esters to amides via ammonolysis.
- Use of coupling reagents to facilitate amide bond formation.
Detailed Preparation Methods
Synthesis via Hydrazine and Carbonyl Compound Condensation
Alternative Route: Direct Amidation of Pyrazolidine-1-carboxylic Acid
- Starting from 5,5-dimethyl-3-oxopyrazolidine-1-carboxylic acid, direct amidation can be performed using thionyl chloride activation followed by ammonia treatment.
- This method involves:
Catalytic and Reagent-Assisted Methods
- Use of catalysts such as indium trichloride has been reported to enhance condensation reactions involving hydrazines and carbonyl compounds, improving yields and selectivity.
- Amidation can also be facilitated by coupling reagents or dehydrating agents to improve reaction efficiency and purity.
Analytical Characterization During Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm ring formation, substitution pattern, and amide formation by characteristic chemical shifts.
- Infrared (IR) Spectroscopy: Identification of keto (C=O) and amide (N-H, C=O) functional groups.
- High Performance Liquid Chromatography (HPLC): Purity assessment and reaction monitoring.
- Mass Spectrometry (MS): Molecular weight confirmation and structural verification.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazine + Carbonyl Condensation | Hydrazine hydrate, 2,2-dimethyl-1,3-dicarbonyl | Ethanol reflux | Moderate temperature reflux | Straightforward, moderate yields | Requires purification, possible side reactions |
| Oxidation of Pyrazolidinone | Pyrazolidinone intermediate | KMnO4, POBr3 | Controlled oxidation | High selectivity for keto group | Over-oxidation risk |
| Amidation via Acid Chloride | 5,5-Dimethyl-3-oxopyrazolidine-1-carboxylic acid | Thionyl chloride, NH3 | Low temperature, overnight stirring | High yield, direct amide formation | Requires careful handling of reagents |
| Catalytic Condensation | Hydrazine derivatives, carbonyls | Indium trichloride catalyst | Reflux in dioxane or similar | Improved yield and selectivity | Catalyst cost and removal |
Research Findings and Notes
- Literature indicates that the condensation of hydrazine derivatives with carbonyl compounds remains the most reliable route to the pyrazolidine core.
- Oxidation steps require careful control to avoid degradation of the pyrazolidine ring.
- Amidation is efficiently achieved via acid chloride intermediates, with thionyl chloride being a preferred reagent for activation.
- Catalytic methods using Lewis acids like indium trichloride can enhance reaction rates and selectivity but are less commonly applied specifically to this compound.
- Analytical methods such as NMR and HPLC are essential for confirming the structure and purity at each step.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazolidine derivatives.
Scientific Research Applications
5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including analgesic and antihypoxic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. The exact pathways and targets are still under investigation, but it is known to influence cellular activities such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide with two structurally related compounds from the provided evidence: 5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide () and 1-methyl-5-oxopyrrolidine-3-carboxylic acid (). Key differences in ring structure, functional groups, and properties are highlighted.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Ring Heteroatoms and Reactivity: The pyrazolidine core (two N atoms) enhances hydrogen-bonding capacity compared to oxazolidine (O and N) and pyrrolidine (one N). This may increase solubility in polar solvents or interactions in biological systems.
Functional Group Impact: The carboxamide group in both pyrazolidine and oxazolidine derivatives offers hydrolytic stability compared to the carboxylic acid in the pyrrolidine compound (), which is ionizable and prone to salt formation .
Synthesis and Handling :
- The parallel solution-phase synthesis described for pyrimidine carboxamides () may differ from methods used for oxazolidine or pyrazolidine derivatives, which likely require specialized cyclization steps.
- Safety data for the pyrrolidine carboxylic acid () emphasize handling precautions for corrosive substances, whereas carboxamides generally pose lower acute toxicity risks .
Biological Activity
5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide is a synthetic compound belonging to the pyrazolidine family. Its unique structure, characterized by a ketone and a carboxamide group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 157.17 g/mol. The compound is synthesized through various methods, including cyclization reactions involving aliphatic and aromatic amines.
| Property | Value |
|---|---|
| Molecular Formula | C6H11N3O2 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | This compound |
| InChI Key | VYBRNCRMTHNUNU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may function as an inhibitor or modulator of certain enzymes and receptors involved in cellular processes such as proliferation and apoptosis. The compound's specific interactions are still under investigation, but preliminary studies suggest it may influence pathways related to analgesic and antihypoxic effects.
Analgesic Effects
Studies have suggested that this compound exhibits significant analgesic properties. In animal models, the compound demonstrated a reduction in pain response, indicating its potential utility in pain management therapies.
Antihypoxic Effects
Research has also highlighted the compound's antihypoxic effects. It appears to enhance cellular resistance to hypoxic conditions, which could have implications for treating conditions associated with oxygen deprivation.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Pain Relief : In a controlled study involving rodents, administration of the compound resulted in a statistically significant decrease in pain response compared to the control group. The study concluded that the compound could be a candidate for further development as an analgesic agent .
- Hypoxia Resistance : Another investigation assessed the impact of the compound on human cell lines under hypoxic conditions. Results indicated that cells treated with this compound exhibited increased viability and metabolic activity compared to untreated controls, suggesting protective effects against hypoxia .
Comparative Analysis with Similar Compounds
When compared to other compounds within the pyrazolidine class, this compound shows unique properties due to its specific functional groups. For example:
| Compound | Analgesic Activity | Antihypoxic Activity |
|---|---|---|
| This compound | Yes | Yes |
| 5-Oxopyrrolidine derivatives | Moderate | No |
| 1-Pyrroline N-Oxide | Yes | Moderate |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
